1,2-Epoxyoctane
Overview
Description
It is a colorless to almost colorless liquid that is slightly soluble in water and has a molecular weight of 128.21 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxyoctane can be synthesized through the epoxidation of 1-octene. One common method involves the use of percarboxylic acids, such as performic acid, as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure high yield and purity. Another method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize the reaction conditions and increase the efficiency of the process. For example, the use of deep eutectic solvents as co-solvents in the epoxidation reaction has been shown to improve the yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxyoctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-octanediol.
Reduction: Reduction reactions can convert this compound to other alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or percarboxylic acids are commonly used as oxidizing agents.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used for reduction reactions.
Substitution: Acid or base catalysts can facilitate the ring-opening reactions of this compound.
Major Products
1,2-Octanediol: Formed through the hydrolysis of this compound.
Alcohols: Various alcohols can be formed depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Epoxyoctane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,2-epoxyoctane involves the opening of the epoxide ring, which can be catalyzed by acids or bases. This ring-opening reaction leads to the formation of various products, depending on the specific conditions and reagents used. The compound can interact with nucleophiles, leading to the formation of alcohols, diols, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxyhexane
- 1,2-Epoxybutane
- Styrene oxide
- Glycidyl hexadecyl ether
- 2-(4-Fluorophenyl)oxirane
- Allyl glycidyl ether
- Glycidol
- 2-(4-Chlorophenyl)oxirane
Uniqueness
1,2-Epoxyoctane is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Its relatively long carbon chain compared to other epoxides makes it particularly useful in the synthesis of larger organic molecules and polymers. Additionally, its ability to form enantiopure products through selective reactions adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
2-hexyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031190 | |
Record name | Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | Octene-1,2-oxide | |
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CAS No. |
2984-50-1, 26637-94-5 | |
Record name | 2-Hexyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2984-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octene-1,2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002984501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026637945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-EPOXYOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24246 | |
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Record name | Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.134 | |
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